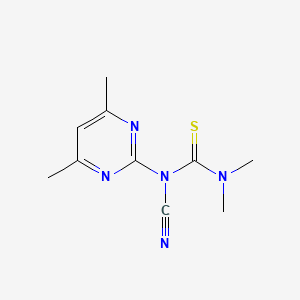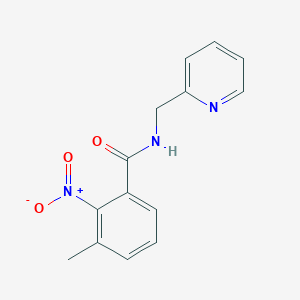
3-methyl-2-nitro-N-(2-pyridinylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-2-nitro-N-(2-pyridinylmethyl)benzamide, also known as MNB, is a compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. MNB belongs to the class of organic compounds known as nitrobenzamides, which are commonly used as building blocks in the synthesis of various chemicals.
Mécanisme D'action
The mechanism of action of 3-methyl-2-nitro-N-(2-pyridinylmethyl)benzamide involves the inhibition of various enzymes and signaling pathways that are involved in cell growth and survival. 3-methyl-2-nitro-N-(2-pyridinylmethyl)benzamide has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell survival. 3-methyl-2-nitro-N-(2-pyridinylmethyl)benzamide also inhibits the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
3-methyl-2-nitro-N-(2-pyridinylmethyl)benzamide has been shown to have various biochemical and physiological effects, including the induction of apoptosis, inhibition of cell growth and proliferation, and reduction of beta-amyloid plaque accumulation in the brain. 3-methyl-2-nitro-N-(2-pyridinylmethyl)benzamide has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-methyl-2-nitro-N-(2-pyridinylmethyl)benzamide in lab experiments is its high potency and specificity for its target enzymes and signaling pathways. However, one limitation of using 3-methyl-2-nitro-N-(2-pyridinylmethyl)benzamide is its potential toxicity, as high concentrations of 3-methyl-2-nitro-N-(2-pyridinylmethyl)benzamide may cause cell death in non-cancerous cells.
Orientations Futures
There are several future directions for research on 3-methyl-2-nitro-N-(2-pyridinylmethyl)benzamide, including its potential use in combination with other therapeutic agents for the treatment of cancer and neurodegenerative disorders. Additionally, further studies are needed to determine the optimal dosage and administration of 3-methyl-2-nitro-N-(2-pyridinylmethyl)benzamide for therapeutic use. Finally, the development of new synthesis methods for 3-methyl-2-nitro-N-(2-pyridinylmethyl)benzamide may lead to more efficient and cost-effective production of this compound.
Méthodes De Synthèse
3-methyl-2-nitro-N-(2-pyridinylmethyl)benzamide can be synthesized through a multi-step process involving the reaction of 3-methyl-2-nitrobenzoic acid with 2-pyridinemethanol and thionyl chloride. The resulting intermediate is then treated with N,N-dimethylformamide and triethylamine to yield 3-methyl-2-nitro-N-(2-pyridinylmethyl)benzamide.
Applications De Recherche Scientifique
3-methyl-2-nitro-N-(2-pyridinylmethyl)benzamide has been studied for its potential use in treating various diseases, including cancer and neurodegenerative disorders. In cancer research, 3-methyl-2-nitro-N-(2-pyridinylmethyl)benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 3-methyl-2-nitro-N-(2-pyridinylmethyl)benzamide has also been studied for its potential use in treating Alzheimer's disease, as it has been shown to reduce the accumulation of beta-amyloid plaques in the brain.
Propriétés
IUPAC Name |
3-methyl-2-nitro-N-(pyridin-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3/c1-10-5-4-7-12(13(10)17(19)20)14(18)16-9-11-6-2-3-8-15-11/h2-8H,9H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYAOABNZHCGVIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NCC2=CC=CC=N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-2-nitro-N-(pyridin-2-ylmethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 3-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B5882196.png)
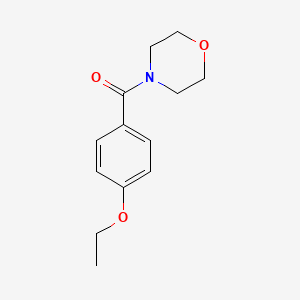
![N-[2-(hydroxymethyl)phenyl]-2-(2-nitrophenyl)acetamide](/img/structure/B5882229.png)
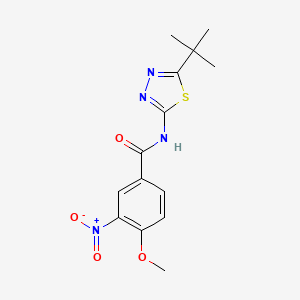
![ethyl 5-[(ethoxycarbonyl)amino]-3-methyl-4-isothiazolecarboxylate](/img/structure/B5882249.png)

![N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]butanamide](/img/structure/B5882264.png)
![2-[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]-1-(4-fluorophenyl)ethanone](/img/structure/B5882280.png)

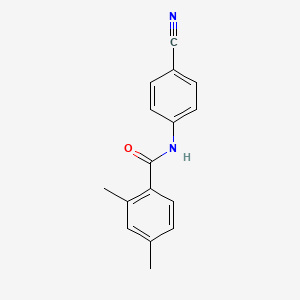
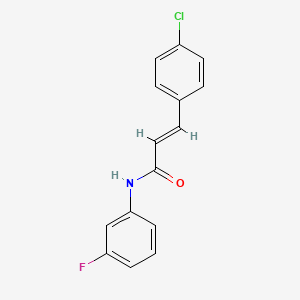
![2-(2,4-dimethylphenoxy)-N'-[(5-nitro-2-furyl)methylene]acetohydrazide](/img/structure/B5882300.png)
